molecular formula C8H10N2 B10905302 1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole

Cat. No.: B10905302
M. Wt: 134.18 g/mol
InChI Key: UYDQKMROEOSXAL-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole is a pyrazole derivative characterized by an ethynyl (-C≡CH) group at the 4-position, an ethyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring. Pyrazole derivatives are renowned for their diverse biological and chemical applications, including antibacterial, antifungal, and herbicidal activities . However, commercial availability challenges are noted, as this compound is listed as discontinued by suppliers like CymitQuimica, possibly due to synthetic complexity or stability issues .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-ethyl-4-ethynyl-5-methylpyrazole

InChI

InChI=1S/C8H10N2/c1-4-8-6-9-10(5-2)7(8)3/h1,6H,5H2,2-3H3

InChI Key

UYDQKMROEOSXAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C#C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 1,3-diketones with hydrazines can lead to the formation of pyrazole derivatives . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming more complex heterocyclic structures.

Common reagents and conditions used in these reactions include transition-metal catalysts, acidic or basic conditions, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Ethynyl vs. Ester/Sulfonyl Groups : The ethynyl group in the target compound may enhance π-orbital interactions in metal-catalyzed reactions compared to electron-withdrawing groups like sulfonyl or ester moieties in other derivatives .
  • Synthetic Complexity: Nitro and carboxamide groups (e.g., in ) require multi-step synthesis, whereas ethynyl-substituted pyrazoles may involve Sonogashira coupling, posing challenges in regioselectivity .

Physicochemical Properties

  • Solubility : The ethynyl group’s hydrophobicity likely reduces aqueous solubility compared to carboxylate esters (e.g., ) or carboxamides () .

Biological Activity

1-Ethyl-4-ethynyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3C_8H_9N_3. Its structure features an ethynyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields.

Structural Characteristics

Feature Description
Molecular Formula C8H9N3C_8H_9N_3
Pyrazole Ring Five-membered ring with two nitrogen atoms
Substituents Ethynyl at position 4, Methyl at position 5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Interaction studies have shown that this compound can inhibit the growth of various microbial strains, including bacteria and fungi. The mechanism is believed to involve disruption of essential cellular processes necessary for microbial survival, potentially through interaction with specific enzymes or receptors .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, possibly by modulating signaling pathways involved in cell survival and proliferation. The compound's ability to interact with biological macromolecules enhances its potential as a therapeutic agent against cancer .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to active sites or allosteric sites on enzymes or receptors, leading to alterations in their conformation and function. Potential pathways include:

  • Inhibition of Enzyme Activity: By binding to enzymes critical for microbial growth or cancer cell survival.
  • Activation of Signaling Cascades: Modulating pathways that control cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound.

Study Highlights

  • Antimicrobial Efficacy: A study demonstrated that derivatives of pyrazoles showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: In vitro tests indicated that certain pyrazole compounds could inhibit the proliferation of cancer cells by inducing apoptosis .
  • Analgesic Properties: Research on structurally similar compounds revealed significant analgesic effects, suggesting potential for further exploration in pain management applications .

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